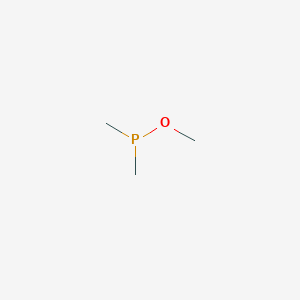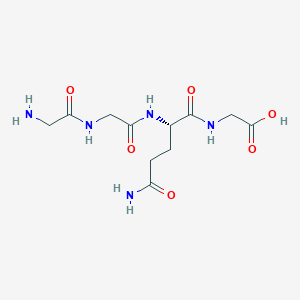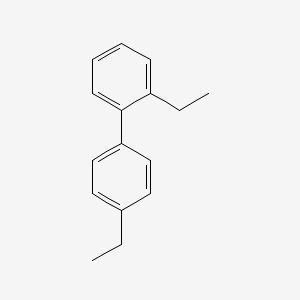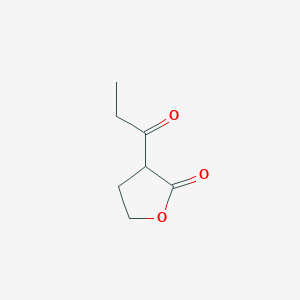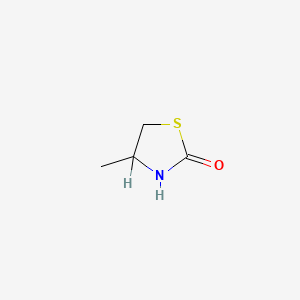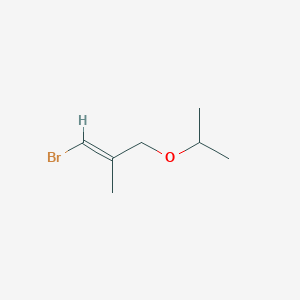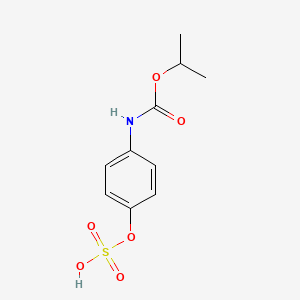
10-(4-Hydroxy-3-methylphenyl)-10-oxodecanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
10-(4-Hydroxy-3-methylphenyl)-10-oxodecanoic acid is an organic compound characterized by the presence of a hydroxy group, a methyl group, and a decanoic acid chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 10-(4-Hydroxy-3-methylphenyl)-10-oxodecanoic acid typically involves the reaction of 4-hydroxy-3-methylbenzaldehyde with a suitable decanoic acid derivative. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale organic synthesis techniques. These methods often utilize continuous flow reactors and automated systems to maintain consistent reaction conditions and optimize production efficiency.
Análisis De Reacciones Químicas
Types of Reactions: 10-(4-Hydroxy-3-methylphenyl)-10-oxodecanoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The hydroxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are used for substitution reactions.
Major Products Formed:
Oxidation: Formation of this compound derivatives with additional carbonyl groups.
Reduction: Formation of 10-(4-Hydroxy-3-methylphenyl)-10-hydroxydecanol.
Substitution: Formation of various substituted decanoic acid derivatives.
Aplicaciones Científicas De Investigación
10-(4-Hydroxy-3-methylphenyl)-10-oxodecanoic acid has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and polymers.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of metabolic disorders.
Industry: Utilized in the production of specialty chemicals and materials with specific functional properties.
Mecanismo De Acción
The mechanism of action of 10-(4-Hydroxy-3-methylphenyl)-10-oxodecanoic acid involves its interaction with specific molecular targets and pathways. The hydroxy and carbonyl groups play a crucial role in its reactivity and interaction with biological molecules. These interactions can modulate various biochemical pathways, leading to its observed effects.
Comparación Con Compuestos Similares
- 4-Hydroxy-3-methoxyphenylacetic acid
- 4-Hydroxy-3-methoxycinnamic acid
- 4-Hydroxy-3-methylphenyl thiocyanate
Comparison: 10-(4-Hydroxy-3-methylphenyl)-10-oxodecanoic acid is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Compared to similar compounds, it offers a different balance of hydrophobic and hydrophilic characteristics, making it suitable for specific applications in research and industry.
Propiedades
Número CAS |
24339-89-7 |
|---|---|
Fórmula molecular |
C17H24O4 |
Peso molecular |
292.4 g/mol |
Nombre IUPAC |
10-(4-hydroxy-3-methylphenyl)-10-oxodecanoic acid |
InChI |
InChI=1S/C17H24O4/c1-13-12-14(10-11-15(13)18)16(19)8-6-4-2-3-5-7-9-17(20)21/h10-12,18H,2-9H2,1H3,(H,20,21) |
Clave InChI |
WCUPIBJMBMQKDQ-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=CC(=C1)C(=O)CCCCCCCCC(=O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


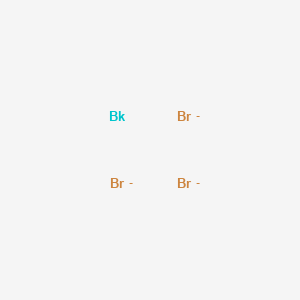
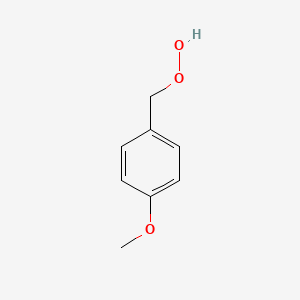
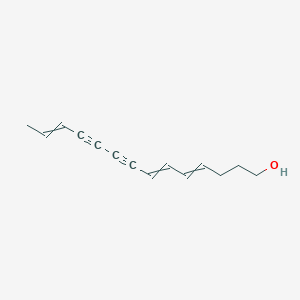
![(6aR,10aR)-1-hydroxy-6,6,9-trimethyl-3-pentyl-6a,7,8,10a-tetrahydrobenzo[c]chromene-4-carboxylic acid](/img/structure/B14707232.png)
